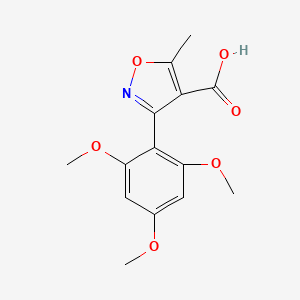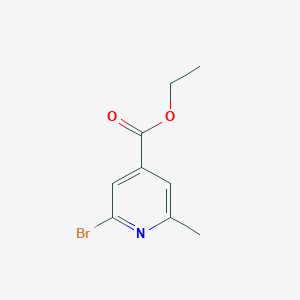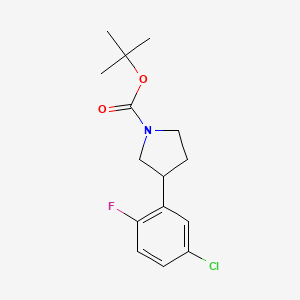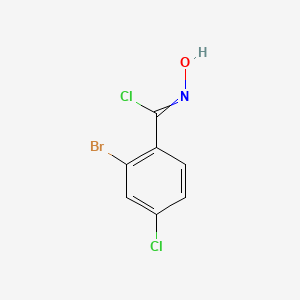
2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a pyridyl ring, and an acetimidoyl chloride moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 3-methyl-2-pyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide, while oxidation may produce a corresponding acid or ketone.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound may be explored for its potential therapeutic properties and as a building block in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical reactions. The pyridyl ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(2-pyridyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(3-methyl-2-pyridyl)acetimidoyl Chloride is unique due to the presence of the 3-methyl group on the pyridyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H6ClF3N2 |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClF3N2/c1-5-3-2-4-13-6(5)14-7(9)8(10,11)12/h2-4H,1H3 |
InChI Key |
PELPZBYULAYTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)



![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)




![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
